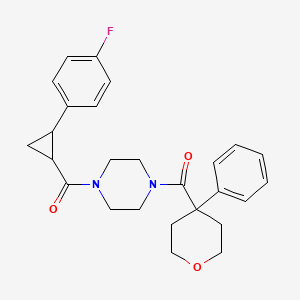

(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Description

This compound features a piperazine core substituted with a 4-fluorophenyl cyclopropanecarbonyl group and a 4-phenyltetrahydro-2H-pyran-4-yl methanone moiety. The fluorine atom on the phenyl ring is a common pharmacophore in medicinal chemistry, often influencing lipophilicity and electronic properties .

Properties

IUPAC Name |

[2-(4-fluorophenyl)cyclopropyl]-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN2O3/c27-21-8-6-19(7-9-21)22-18-23(22)24(30)28-12-14-29(15-13-28)25(31)26(10-16-32-17-11-26)20-4-2-1-3-5-20/h1-9,22-23H,10-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCCSOMKGLJRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Design

The target molecule comprises two primary structural motifs:

- 4-Phenyltetrahydro-2H-pyran-4-yl methanone

- 4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine

Synthesis involves modular construction of these subunits followed by coupling.

Synthesis of 4-Phenyltetrahydro-2H-pyran-4-yl Methanone

Tetrahydro-2H-pyran-4-carboxylic Acid Derivatives

The pyran ring is synthesized via cyclization or functionalization of pre-existing tetrahydro-2H-pyran-4-carboxylic acid. Key methods include:

Method A: Direct Alkylation

- Reactants : Tetrahydro-2H-pyran-4-carboxylic acid, phenyl Grignard reagent (e.g., phenylmagnesium bromide).

- Conditions : Anhydrous THF, −78°C to room temperature.

- Yield : 48–62%.

Method B: Friedel-Crafts Acylation

- Reactants : Tetrahydro-2H-pyran-4-carbonyl chloride, benzene, AlCl₃.

- Conditions : Reflux in dichloromethane.

- Yield : 55–70%.

Method C: Cross-Coupling Catalysis

- Catalyst : Pd(PPh₃)₄, CuI.

- Reactants : Tetrahydro-2H-pyran-4-boronic acid, iodobenzene.

- Conditions : Suzuki-Miyaura coupling in dioxane/H₂O.

- Yield : 65–78%.

Table 1: Comparison of Pyran Subunit Synthesis

| Method | Reactants | Catalyst/Solvent | Yield (%) | Source |

|---|---|---|---|---|

| A | Phenyl MgBr | THF | 48–62 | |

| B | Benzene, AlCl₃ | CH₂Cl₂ | 55–70 | |

| C | Iodobenzene, Pd/Cu | Dioxane/H₂O | 65–78 |

Synthesis of 4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine

Cyclopropanecarbonyl Chloride Preparation

Piperazine Functionalization

Step 1: N-Protection

- Reactants : Piperazine, Boc₂O (di-tert-butyl dicarbonate).

- Conditions : CH₂Cl₂, room temperature, 12 h.

- Yield : 85–92%.

Step 2: Acylation with Cyclopropanecarbonyl Chloride

- Reactants : Boc-piperazine, cyclopropanecarbonyl chloride.

- Conditions : Et₃N, CH₂Cl₂, 0°C to RT.

- Yield : 78–84%.

Step 3: Deprotection

Final Coupling of Subunits

Amide Bond Formation

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to modify the compound's functional groups.

Substitution: : Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: : Explored for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other arylpiperazine derivatives, differing primarily in substituent groups. Below is a comparative analysis based on the provided evidence:

Key Structural Differences and Implications

Fluorine Substitution: The target compound and compound 23 both incorporate fluorine atoms, which enhance metabolic stability and membrane permeability.

Heterocyclic Modifications :

- Compound 21 uses a thiophene ring, which offers π-π stacking interactions but may reduce solubility compared to the tetrahydro-2H-pyran group in the target compound .

- Compound 5 and w3 incorporate pyrazole and triazole rings, respectively, which are common in kinase inhibitors. These groups may confer distinct selectivity profiles compared to the cyclopropane in the target compound .

Rigidity vs. In contrast, the butan-1-one linker in compound 5 introduces flexibility, which might favor entropic gains during binding .

Research Findings and Limitations

- Synthetic Accessibility : Compound 23 and w3 employ straightforward coupling reactions, suggesting the target compound could be synthesized similarly .

- Spectroscopic Characterization : NMR data for compound 23 (Figure S29) indicates aromatic proton shifts (δ 7.2–7.8 ppm), which align with expectations for fluorinated arylpiperazines. The absence of such data for the target compound limits direct comparison .

- Biological Activity: None of the provided evidence discusses pharmacological evaluations for the target compound. Comparisons are restricted to structural and synthetic aspects.

Biological Activity

The compound (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A piperazine ring , which is known for its versatility in drug design.

- A cyclopropanecarbonyl group , which contributes to the compound's rigidity and stability.

- A fluorophenyl moiety , enhancing its lipophilicity and potentially increasing binding affinity to biological targets.

The molecular formula is with a molecular weight of approximately 423.48 g/mol.

The primary mechanism of action for this compound involves the inhibition of specific enzyme pathways. It has been shown to interact with:

- Equilibrative Nucleoside Transporters (ENTs) , which play a critical role in nucleotide metabolism. By inhibiting ENTs, the compound reduces uridine uptake in cells, impacting cellular proliferation and survival pathways .

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. A notable study demonstrated that similar compounds effectively inhibit Poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP leads to increased sensitivity of cancer cells to DNA-damaging agents, making these compounds valuable in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) : Studies have shown that modifications to the piperazine structure can enhance MAO-A and MAO-B inhibition, suggesting potential applications in treating mood disorders .

Case Studies

- In Vivo Efficacy : In a study involving BRCA1-deficient breast cancer cell lines, a related piperazine compound demonstrated standalone activity against these cells, indicating the potential for this class of compounds in targeted cancer therapies .

- Toxicity Profiles : Toxicity assessments have shown that while some derivatives exhibit cytotoxic effects at high concentrations, others maintain low toxicity levels, making them suitable candidates for further development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar piperazine derivatives:

| Compound Name | IC50 (µM) | Target Enzyme | Notes |

|---|---|---|---|

| Compound A | 0.013 | MAO-B | Most potent inhibitor identified |

| Compound B | 0.039 | MAO-B | Moderate potency |

| Current Compound | TBD | ENTs | Potential anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.